An In-depth Technical Guide to 4-Methoxy-1-indanone (CAS: 13336-31-7)
An In-depth Technical Guide to 4-Methoxy-1-indanone (CAS: 13336-31-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-1-indanone is a synthetically versatile, benzo-fused ketone that serves as a crucial intermediate in the preparation of a wide array of more complex molecules. Its indanone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including potential anti-inflammatory, anti-cancer, and antibacterial properties. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral characterization, and known applications of 4-Methoxy-1-indanone.
Physicochemical Properties
4-Methoxy-1-indanone is an off-white to light yellow crystalline solid. It is generally insoluble in water but exhibits solubility in organic solvents such as ethanol, chloroform, and dichloromethane. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 13336-31-7 | |
| Molecular Formula | C₁₀H₁₀O₂ | |
| Molecular Weight | 162.19 g/mol | |
| Melting Point | 105-107 °C (decomposes) | |
| Boiling Point | 115-120 °C at 0.5 mmHg | |
| Appearance | Off-white to light yellow solid |
Synthesis
The synthesis of 4-Methoxy-1-indanone can be achieved through various synthetic routes. A common and effective laboratory-scale preparation involves the methylation of 4-hydroxy-1-indanone.
Experimental Protocol: Synthesis from 4-Hydroxy-1-indanone
This protocol details the synthesis of 4-Methoxy-1-indanone via the methylation of 4-hydroxy-1-indanone using iodomethane.
Materials:
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4-Hydroxy-1-indanone
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Iodomethane (CH₃I)
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Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF)
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1N Hydrochloric acid (HCl)
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Diethyl ether (or other suitable extraction solvent)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask, dissolve 4-hydroxy-1-indanone (1.0 equivalent) in N,N-dimethylformamide (DMF).
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To this solution, add potassium carbonate (a suitable excess, e.g., 3-4 equivalents).
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Add iodomethane (a suitable excess, e.g., 2-3 equivalents) to the stirring suspension.
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Heat the reaction mixture to 50 °C and maintain stirring for approximately 3 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
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Upon completion, allow the reaction mixture to cool to room temperature.
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Pour the mixture into a beaker containing 1N hydrochloric acid.
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Extract the aqueous mixture with diethyl ether (or another suitable organic solvent) multiple times.
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Combine the organic layers and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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The crude 4-Methoxy-1-indanone can be further purified by techniques such as recrystallization or column chromatography.
A reported synthesis using this method with 125 mg of 4-hydroxy-1-indanone yielded 131 mg (96% yield) of 4-methoxy-1-indanone as a clear oil which presumably solidifies on standing.
Synthesis Workflow
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the five-membered ring, and the methoxy group protons.
¹³C NMR: The carbon NMR spectrum will display ten unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon will be the most downfield signal.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~7.2-7.6 (m, 3H) | Aromatic protons |
| ~3.9 (s, 3H) | -OCH₃ |
| ~3.0-3.2 (t, 2H) | -CH₂- |
| ~2.6-2.8 (t, 2H) | -CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum is characterized by a strong absorption band for the ketone carbonyl group.
| IR Absorption (Predicted) | |
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | Aromatic C-H Stretch |
| ~2960-2850 | Aliphatic C-H Stretch |
| ~1715-1690 | C=O Stretch (Ketone) |
| ~1600-1450 | Aromatic C=C Stretch |
| ~1250-1020 | C-O Stretch (Aryl ether) |
Mass Spectrometry (MS)
In mass spectrometry, 4-Methoxy-1-indanone is expected to show a molecular ion peak corresponding to its molecular weight.
| Mass Spectrometry (Predicted) | |
| m/z | Fragment |
| 162 | [M]⁺ |
| 134 | [M-CO]⁺ |
| 133 | [M-CHO]⁺ |
| 119 | [M-CO-CH₃]⁺ |
General Characterization Workflow
Biological Activity and Applications
While there is limited publicly available data on the specific biological activity of 4-Methoxy-1-indanone itself, the indanone scaffold is of significant interest in drug discovery. Derivatives of 4-Methoxy-1-indanone are explored for various therapeutic applications.
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As a Synthetic Intermediate: The primary application of 4-Methoxy-1-indanone is as a building block in organic synthesis. It is used in the preparation of:
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Isomeric mixtures of oximes.
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Benzo-fused indolizidines.
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Nitrated derivatives such as 4-methoxy-5-nitro-1-indanone.
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More complex quinoline derivatives with potential biological activity.
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In Medicinal Chemistry Research: The indanone core, with various substitutions, is a common feature in molecules designed to target a range of biological pathways. For instance, a highly substituted indanone derivative, 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone, has been shown to inhibit tubulin polymerization with an IC₅₀ of 1.88 µM and exhibits in vivo anticancer activity. This highlights the potential of the indanone scaffold in the development of novel therapeutic agents.
Safety Information
There is limited toxicological data available for 4-Methoxy-1-indanone. It is presumed to be an irritant. Standard laboratory safety precautions should be observed when handling this compound.
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Personal Protective Equipment (PPE): Use of safety glasses, gloves, and a lab coat is recommended. In case of dust formation, a suitable respirator should be used.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Ensure adequate ventilation in the handling area.
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Storage: Store in a tightly sealed container in a dry, well-ventilated place. Keep away from strong oxidizing agents.
Conclusion
4-Methoxy-1-indanone is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its straightforward preparation and the reactivity of its indanone core make it an important starting material for the development of novel compounds with potential therapeutic properties. This guide provides a foundational understanding of its properties, synthesis, and characterization to aid researchers in their scientific endeavors. Further investigation into the direct biological activities of 4-Methoxy-1-indanone and the development of new synthetic methodologies will continue to be areas of active research.
